3,6-Dinitro-o-toluidine
Description
Overview of Nitroaromatic Compounds: Structural Diversity and Research Significance
The research significance of nitroaromatic compounds is extensive. They serve as crucial intermediates in the synthesis of a vast array of commercially important products, including dyes, polymers, and explosives. researchgate.net In the realm of academic research, their diverse chemical reactivity makes them valuable subjects for studying reaction mechanisms and synthetic methodologies. Furthermore, the biological activities of many nitroaromatic compounds have been a subject of intense investigation.
Positional Isomerism and Structural Nuances within Dinitrotoluidine Research
Positional isomerism is a key concept in the study of dinitrotoluidines. Isomers are compounds that share the same molecular formula but have different arrangements of atoms. libretexts.org In positional isomerism, the core carbon skeleton remains the same, but the positions of functional groups or other substituents on that skeleton differ. libretexts.orgaakash.ac.in
Historical Perspectives on the Academic Investigation of Dinitrotoluidines
The academic investigation of dinitrotoluidines is rooted in the broader history of organic chemistry and the study of aromatic compounds. Early research into nitration reactions of toluene (B28343) and its derivatives laid the groundwork for the synthesis and characterization of various dinitrotoluene and, subsequently, dinitrotoluidine isomers. Historical academic inquiry often focused on the separation and identification of these isomers, which was a significant analytical challenge. Over time, research has evolved to explore the specific properties and potential applications of individual isomers like 3,6-Dinitro-o-toluidine.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-5(9(11)12)2-3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWLLMSXCXIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204744 | |
| Record name | Benzenamine, 3,6-dinitro-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-39-7 | |
| Record name | 2-Methyl-3,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56207-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluidine, 3,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,6-dinitro-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dinitro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3,6 Dinitro O Toluidine
Established Synthetic Pathways for 3,6-Dinitro-o-toluidine and Related Isomers
The synthesis of this compound and its isomers can be achieved through several established chemical routes. These methods primarily involve the nitration of o-toluidine (B26562) or its derivatives and the selective reduction of dinitrotoluene precursors.
Nitration Reactions of Ortho-Toluidine and Derivatives
The direct nitration of o-toluidine is a common method for introducing nitro groups onto the aromatic ring. However, controlling the regioselectivity to obtain the desired 3,6-dinitro isomer can be challenging. The amino group of o-toluidine is a strong activating group and directs electrophilic substitution to the ortho and para positions. To circumvent this, the amino group is often protected by acylation, typically with acetic anhydride (B1165640), to form N-acetyl-o-toluidine. prepchem.com This acylation moderates the activating effect of the amino group and directs nitration to specific positions. google.com
Nitration of N-acetyl-o-toluidine can lead to a mixture of nitro isomers. prepchem.com For instance, the nitration of 6-nitro-N-acetyl-o-toluidide followed by hydrolysis can yield a mixture of 3,6- and 5,6-dinitro-o-toluidines. archive.org The separation of these isomers is often necessary to obtain pure this compound. archive.org
The conditions for nitration, such as the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction temperature, play a crucial role in the distribution of the resulting isomers. rsc.org Low temperatures are generally favored to control the exothermic nature of the reaction and improve selectivity.
A study on the nitration of dimethyl-p-toluidine in concentrated sulfuric acid showed that the reaction primarily yields the mononitro derivative, 2-nitrodimethyl-p-toluidine, even with an excess of nitrating agents at elevated temperatures. rsc.org This highlights the influence of both the directing effects of the substituents and the reaction conditions on the final product.
Selective Reduction of Dinitrotoluene Precursors
An alternative synthetic route to dinitrotoluidines involves the selective reduction of one nitro group in a dinitrotoluene precursor. The choice of reducing agent and reaction conditions is critical for achieving the desired regioselectivity.
For example, the reduction of 2,4-dinitrotoluene (B133949) can yield a mixture of isomers. oup.com The use of specific reducing agents can favor the formation of one isomer over another. For instance, sodium sulfide (B99878) is known to selectively reduce the para-nitro group of 2,4-dinitrotoluene. oup.com In contrast, the reduction of 2,4-dinitrotoluene with alcoholic ammonium (B1175870) sulfide can produce 5-nitro-o-toluidine. iarc.fr
The Zinin reduction, which employs sulfide, hydrosulfide, or polysulfide anions, is a well-established method for the partial reduction of polynitroarenes. echemi.comstackexchange.com The regioselectivity of the Zinin reduction is influenced by the steric and electronic environment of the nitro groups. In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com
In the case of 2,6-dinitrotoluene (B127279), partial reduction can yield 6-nitro-o-toluidine. archive.org This intermediate can then be further nitrated to produce dinitrotoluidines.
The table below summarizes various reduction methods for dinitroarenes.
| Dinitroarene Precursor | Reducing Agent/Conditions | Major Product(s) | Reference(s) |
| 2,4-Dinitrotoluene | Sodium Sulfide | 2-Nitro-p-toluidine | oup.com |
| 2,4-Dinitrotoluene | Alcoholic Ammonium Sulfide | 5-Nitro-o-toluidine | iarc.fr |
| 2,6-Dinitrotoluene | Not specified | 6-Nitro-o-toluidine | archive.org |
| 2,4-Dinitrophenol | Sulfide reagents | 2-Amino-4-nitrophenol | oup.com |
| 1,5-Dinitronaphthalene | Hydrazine hydrate/Raney nickel | 5-Nitro-1-naphthylamine, 1,5-Naphthalenediamine | oup.com |
Advanced Synthetic Strategies for Yield and Purity Optimization
Optimizing the yield and purity of this compound requires careful control over reaction parameters and may involve advanced synthetic strategies. These can include the use of alternative nitrating agents or catalytic methods to improve selectivity and reduce the formation of unwanted isomers.
For instance, the use of solid acid catalysts in nitration reactions is an emerging area that aims to reduce the use of corrosive mineral acids and improve the environmental profile of the synthesis. However, specific data for the catalytic nitration leading to this compound are limited.
Purification techniques such as recrystallization are essential to remove isomeric impurities and achieve high purity levels, often exceeding 99% for research and industrial applications. High-performance liquid chromatography (HPLC) is a common analytical method used to assess the purity of the synthesized compound.
Derivatization and Further Chemical Reactivity Studies
The dinitrotoluidine moiety serves as a versatile building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Synthesis of Novel Analogs Incorporating the Dinitrotoluidine Moiety
The chemical structure of this compound, with its amino and nitro functional groups, allows for a variety of derivatization reactions. The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of a wide range of derivatives. researchgate.netgoogle.com The nitro groups can be reduced to amino groups, opening up further avenues for derivatization.
For example, the diazotization of 3,5-dinitro-o-toluidine has been reported as a step in the synthesis of diazonium compounds. researchgate.net These diazonium salts are valuable intermediates in organic synthesis, capable of undergoing various coupling reactions.
The development of novel analogs is a key area of research, with applications in materials science and medicinal chemistry. nih.govresearchgate.net The dinitrotoluidine scaffold can be incorporated into larger molecular frameworks to create compounds with specific properties. mdpi.comresearchgate.net
Exploration of Reaction Mechanisms in Organic Synthesis
The study of reactions involving this compound and its isomers provides valuable insights into reaction mechanisms in organic synthesis. The interplay of electronic and steric effects of the methyl, amino, and nitro groups on the aromatic ring governs the reactivity and regioselectivity of its transformations. dokumen.pubsciencemadness.org
The mechanism of electrophilic aromatic substitution, such as nitration, on substituted toluidines is a classic example. rsc.org The directing effects of the substituents can be rationalized by considering the stability of the intermediate carbocations (arenium ions).
Similarly, the selective reduction of dinitro compounds is a subject of mechanistic study. echemi.comstackexchange.com The factors that determine which nitro group is reduced in a polynitroarene are complex and can involve chelation effects and the nature of the reducing agent. stackexchange.com
The table below lists some chemical transformations of dinitrotoluidines and their mechanistic significance.
| Reaction Type | Reagents/Conditions | Mechanistic Aspect | Reference(s) |
| Nitration | Nitric acid, Sulfuric acid | Electrophilic Aromatic Substitution | rsc.org |
| Reduction | Sulfide reagents (Zinin Reduction) | Nucleophilic Attack, Steric Hindrance | echemi.comstackexchange.com |
| Diazotization | Nitrous acid | Formation of Diazonium Ions | researchgate.net |
| Acylation | Acetic anhydride | Nucleophilic Acyl Substitution | prepchem.com |
Influence of Substituents on Reaction Selectivity and Pathway Control
The interplay of the amino, methyl, and two nitro groups in this compound, and the introduction of further substituents in its derivatives, profoundly impacts reaction selectivity and can be used to control reaction pathways. This is particularly evident in the selective reduction of one of the two non-equivalent nitro groups.
General principles indicate that in dinitro- and trinitro-phenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.comechemi.comoup.comsciencemadness.org Similarly, in the Zinin reduction of nitro derivatives of aniline, there is a clear preference for the reduction of the nitro group ortho to the amino group. stackexchange.comechemi.com This preference holds even when other alkyl or alkoxy substituents are present on the ring. stackexchange.comechemi.com Conversely, for substituted dinitrobenzenes without a strong directing group like an amine or hydroxyl, the least sterically hindered nitro group is typically reduced first. stackexchange.com
In the case of this compound (2-methyl-3,6-dinitroaniline), the molecule contains both an amino group and a methyl group. The C3-nitro group is ortho to the amino group, while the C6-nitro group is meta to the amino group and ortho to the methyl group. Based on the established selectivity rules, the C3-nitro group, being ortho to the powerful directing amino group, would be the expected site of selective reduction.
The influence of substituents extends beyond reduction reactions. The presence of nitro groups is known to have a "loosening" effect on substituents located in the ortho or para positions, making them more susceptible to nucleophilic substitution. archive.org Conversely, ortho-para directing groups can activate substituents in the meta position. archive.org In a derivative of this compound, the existing groups would collectively influence the reactivity of any newly introduced substituent, or one of the existing groups could be replaced. For example, the reactivity of a halogen substituent introduced onto the ring would be significantly modified by the electronic effects of the nitro, amino, and methyl groups.
The following table summarizes the directing influence of common substituents in the selective reduction of polynitroarenes, which provides a framework for predicting the reactivity of this compound and its derivatives.
| Substituent Type | Position of Preferential Nitro Group Reduction | Example Compounds |
| Hydroxy (-OH) or Alkoxy (-OR) | ortho to the -OH or -OR group stackexchange.comechemi.comoup.com | 2,4-Dinitroanisole, 2,4-Dinitrophenol stackexchange.comechemi.com |
| Amino (-NH₂) or Substituted Amino (-NHR) | ortho to the amino group stackexchange.comechemi.com | 2,4-Dinitroaniline, 2,6-Dinitroaniline (B188716) stackexchange.comechemi.com |
| Alkyl (-R) | Least sterically hindered position stackexchange.com | 5-t-butyl-2,4,6-trinitro-m-xylene stackexchange.comechemi.com |
This directing influence is a critical tool for chemists to control reaction pathways. By understanding these substituent effects, it is possible to design synthetic routes that selectively modify one part of the molecule while leaving others intact, enabling the construction of complex molecular architectures from the this compound scaffold.
Advanced Analytical Methodologies for Detection and Characterization of 3,6 Dinitro O Toluidine
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for probing the molecular structure and determining the concentration of 3,6-Dinitro-o-toluidine. These techniques rely on the interaction of electromagnetic radiation with the molecule, providing unique fingerprints based on its electronic and vibrational properties.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.
The FTIR spectrum of this compound is expected to exhibit strong absorption bands associated with the nitro (NO₂) and amino (NH₂) groups, as well as the aromatic ring and methyl (CH₃) group. The symmetric and asymmetric stretching vibrations of the nitro groups typically appear in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine are expected to produce two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. Bending vibrations for these groups and skeletal vibrations of the aromatic ring would appear in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methyl (C-H) | Stretch | 2850 - 2960 |
| Nitro (N=O) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (N=O) | Symmetric Stretch | 1340 - 1370 |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the aromatic ring conjugated with both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups gives rise to characteristic absorption bands in the UV-Vis region.
The spectrum is expected to show intense π → π* transitions associated with the benzene (B151609) ring, likely occurring at shorter wavelengths (below 300 nm). Additionally, n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro groups and the nitrogen atom of the amino group, are anticipated at longer wavelengths, extending into the visible region. The exact position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. For related dinitroaniline compounds, absorption maxima are often observed in the range of 300-450 nm.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | < 300 |
Note: The specific λmax values will vary depending on the solvent used for analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the nitro, amino, and methyl groups. The two aromatic protons are expected to appear as doublets in the downfield region (typically between 7.0 and 8.5 ppm) due to the strong deshielding effect of the nitro groups. The amino group protons would likely appear as a broad singlet, with a chemical shift that can be solvent-dependent. The methyl group protons would give rise to a singlet in the upfield region (around 2.0-2.5 ppm).
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. The carbons bearing the nitro groups are expected to be the most deshielded, appearing at the downfield end of the aromatic region. The carbon attached to the amino group would be shielded relative to the other aromatic carbons. The methyl carbon will appear at the most upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| -NH₂ | Variable (broad) | - |
| -CH₃ | 2.0 - 2.5 | 15 - 25 |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-NO₂ | - | 145 - 155 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and experimental conditions.
Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of this compound. It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds.
The Raman spectrum of this compound is expected to be dominated by strong signals from the symmetric stretching of the nitro groups, typically observed in the 1330-1360 cm⁻¹ region. The aromatic ring breathing modes will also give rise to characteristic and often intense Raman bands. The C-H stretching vibrations of the aromatic ring and the methyl group will also be present. The non-destructive nature of Raman spectroscopy makes it a valuable tool for the analysis of solid samples without the need for extensive sample preparation.
Table 4: Expected Prominent Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
|---|---|
| Nitro (NO₂) Symmetric Stretch | 1330 - 1360 |
| Aromatic Ring Breathing | 990 - 1010 |
| Aromatic C-H Stretch | 3000 - 3100 |
Note: The exact Raman shifts and their intensities can be influenced by the physical state of the sample and the excitation wavelength used.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (197.15 g/mol ). The fragmentation pattern is expected to be characteristic of nitroaromatic compounds. Common fragmentation pathways include the loss of nitro groups (NO₂), typically observed as a loss of 46 mass units, and the loss of nitric oxide (NO), a loss of 30 mass units. The loss of the methyl group (a loss of 15 mass units) is also a plausible fragmentation pathway. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 197 | [M]⁺ | - |
| 180 | [M - OH]⁺ | 17 |
| 167 | [M - NO]⁺ | 30 |
| 151 | [M - NO₂]⁺ | 46 |
| 121 | [M - NO₂ - NO]⁺ | 76 |
Note: The relative intensities of these fragments will depend on the ionization technique and the energy applied.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis. The choice of method depends on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dinitroaniline isomers. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance.
Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is another powerful technique for the analysis of this compound. A capillary column with a non-polar or medium-polarity stationary phase is suitable for the separation of dinitrotoluene isomers. The mass spectrometer provides both sensitive detection and structural confirmation.
Thin-Layer Chromatography (TLC) can be used for the rapid screening and qualitative identification of this compound. A silica (B1680970) gel plate can be used as the stationary phase with a non-polar or moderately polar solvent system as the mobile phase. The separated spots can be visualized under UV light or by using a suitable staining reagent.
Table 6: Overview of Chromatographic Methods for the Analysis of Dinitrotoluidine Isomers
| Technique | Stationary Phase (Column/Plate) | Typical Mobile Phase | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water | UV-Vis |
| GC | Capillary column (e.g., DB-5ms) | Helium (carrier gas) | Mass Spectrometer (MS) |
Note: The specific conditions for each technique need to be optimized for the specific analytical problem.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of nitroaromatic compounds, including isomers of dinitrotoluene and aminodinitrotoluene. The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research findings for related compounds show that the choice of column is critical for resolving structurally similar isomers. While standard C18 columns can be used, specialized columns often provide superior separation. For instance, a Diol functionalized column has demonstrated enhanced separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its dinitrotoluene (DNT) and aminodinitrotoluene (ADNT) byproducts. plos.org The separation mechanism on a diol column involves charge-transfer complex formation between the electron-donating hydroxyl groups on the stationary phase and the electron-accepting nitroaromatic analytes. plos.orgsemanticscholar.org Similarly, columns with 2-(1-Pyrenyl) ethyl groups (PYE) utilize π-π interactions to effectively separate aromatic isomers. nacalai.com A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. plos.org Detection is commonly performed using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV range.
Below is a table summarizing typical HPLC conditions used for the separation of related dinitrotoluene isomers, which would serve as a starting point for developing a method for this compound.
Table 1: Example HPLC Conditions for Dinitrotoluene Isomer Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Inertsil diol (4.6 mm × 150 mm, 3 µm) plos.org |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) plos.org |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 5 µL plos.org |
| Column Temperature | Room Temperature plos.org |
| Detection | UV-Vis Detector |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For dinitrotoluidine isomers, GC provides the separation, while MS allows for detection and structural elucidation based on mass-to-charge ratio and fragmentation patterns.
The analysis of isomeric compounds like dinitrotoluenes can be challenging, but distinct fragmentation patterns can allow for their differentiation. researchgate.net For example, studies on 2,4-DNT and 2,6-DNT using high-resolution mass spectrometry have shown that specific fragment ions and neutral losses (such as the loss of CH₂O versus NO) can be used for unambiguous identification. researchgate.net When analyzing aminotoluidines, derivatization may be employed to improve chromatographic behavior and detection sensitivity. For instance, a validated OSHA method for toluidine isomers involves derivatization with heptafluorobutyric acid anhydride (B1165640) (HFAA) prior to analysis by GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. osha.gov
The following table outlines general GC-MS parameters that would be applicable for the analysis of this compound, based on methods for similar analytes.
Table 2: General GC-MS Parameters for Nitroaromatic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica capillary column (e.g., SLB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 300 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |
| Analysis Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Electrochemical Detection and Characterization Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of nitroaromatic compounds. The principle relies on the electrochemical reduction of the nitro (-NO₂) groups present on the aromatic ring. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. nih.gov
Research has focused on developing modified electrodes to enhance sensitivity and selectivity. For instance, a highly selective and sensitive impedimetric sensor based on a molecularly imprinted polymer (MIP) has been developed for 5-chloro-2,4-dinitrotoluene (B186385) (5CDNT). researchgate.net This sensor demonstrated a linear response over a wide concentration range. researchgate.net Other efforts have evaluated organosilicate sorbents to preconcentrate analytes like TNT and DNT from aqueous solutions before electrochemical analysis, significantly lowering the limits of detection. epa.gov The choice of electrode material and the pH of the supporting electrolyte are critical parameters that influence the electrochemical response.
The table below summarizes the performance of various electrochemical sensors for the detection of related nitroaromatic compounds, illustrating the potential for developing a similar sensor for this compound.
Table 3: Performance of Electrochemical Sensors for Related Nitroaromatic Compounds
| Analyte | Electrode/Sensor Type | Technique | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| 5-Chloro-2,4-dinitrotoluene | Molecularly Imprinted Polymer (MIP) on Carbon Paste Electrode researchgate.net | Electrochemical Impedance Spectroscopy (EIS) | 1.0 µM to 100 µM | 0.1 µM researchgate.net |
| 2,4,6-Trinitrotoluene (TNT) | Organosilicate Sorbent Preconcentration epa.gov | Voltammetry | Not specified | 3 ppb epa.gov |
| Dinitrotoluene (DNT) | Organosilicate Sorbent Preconcentration epa.gov | Voltammetry | Not specified | High variability epa.gov |
Computational Chemistry and Molecular Modeling Studies of 3,6 Dinitro O Toluidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For 3,6-Dinitro-o-toluidine, such studies would provide invaluable insights.
Density Functional Theory (DFT) Applications to Molecular Geometry and Conformation
Density Functional Theory (DFT) has become a standard method for accurately predicting the three-dimensional structure of molecules. An application of DFT to this compound would determine its most stable geometric conformation, including bond lengths, bond angles, and dihedral angles. This foundational information is crucial for understanding its physical properties and how it interacts with other molecules.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-N (nitro group) bond lengths | ~1.47 - 1.49 Å |
| C-N (amino group) bond length | ~1.39 - 1.41 Å |
| N-O (nitro group) bond lengths | ~1.22 - 1.24 Å |
| C-C-C bond angles | ~118 - 122° |
| O-N-O bond angle | ~123 - 125° |
Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.
Theoretical Studies on Electronic Transitions and Spectral Predictions
Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions, researchers can anticipate the wavelengths at which a compound will absorb light. For this compound, this would help in its detection and quantification in various media.
Analysis of Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of a compound. Analysis of these orbitals and other reactivity descriptors (e.g., electronegativity, hardness, and electrophilicity index) for this compound would provide a theoretical basis for predicting its behavior in chemical reactions.
Table 2: Illustrative Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Electrophilicity Index (ω) | - |
Note: This table is for illustrative purposes only. The values would need to be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations for Environmental Interactions and Stability
Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their interactions with the surrounding environment. For this compound, MD simulations could be employed to study its interaction with water molecules, soil components, and biological membranes. This would be crucial for predicting its environmental mobility, persistence, and potential for bioaccumulation.
Theoretical Predictions of Transformation Pathways and Intermediate Species
Understanding how this compound degrades in the environment is essential for risk assessment. Computational methods can be used to predict the most likely transformation pathways, whether through biotic or abiotic processes. By calculating the reaction energies for various potential degradation steps, researchers can identify the most favorable pathways and the intermediate chemical species that may be formed. This information is vital for developing effective remediation strategies.
Research on Industrial and Niche Applications in Chemical Synthesis Utilizing Dinitrotoluidine Moieties
Role as an Intermediate in Dye Synthesis Research
The parent compound, toluidine, and its various isomers have historically served as foundational intermediates in the manufacture of a wide array of dyes. nih.govnih.gov For instance, o-toluidine (B26562) is a known precursor in the synthesis of dyes such as Magenta and Safranine T. nih.gov Furthermore, nitrated derivatives, for example p-nitro-o-toluidine, are utilized as intermediates for pigments and are specifically employed in ice dyeing applications. hariharchemicals.comgoogle.com
While the broader class of nitrotoluidines is well-established in dye chemistry, specific research detailing the role of 3,6-Dinitro-o-toluidine as a dye intermediate is not prominent in publicly available scientific literature. The utility of such compounds often depends on the ability to diazotize the amino group and couple it to a secondary compound to form an azo dye. The electronic and steric effects of the two nitro groups in the 3 and 6 positions would significantly influence the reactivity and coloristic properties of any resulting dyes.
Precursor in Agrochemical Synthesis Research
The dinitroaniline chemical class is critically important in the agrochemical industry, forming the basis for a major group of pre-emergent herbicides. wikipedia.orgfrontiersin.org These herbicides function by inhibiting root development in target weeds through the disruption of microtubule formation during mitosis. frontiersin.orgmedchemexpress.com
While this compound belongs to the dinitroaniline family, research and commercial synthesis of prominent herbicides such as Fluazinam, Prodiamine, and Trifluralin (B1683247) are based on the 2,6-dinitroaniline (B188716) scaffold, not the 3,6-dinitro isomer. wikipedia.orgucanr.edu The synthesis of these compounds starts from precursors that are already nitrated in the correct positions relative to other functional groups.
The synthetic pathways for these specific herbicides rely on key halogenated dinitro-benzotrifluoride intermediates. For example:
Fluazinam is synthesized via a condensation reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitro-benzotrifluoride. google.comgoogle.com The final structure is a derivative of 2,6-dinitro-p-toluidine. google.com
Trifluralin is commercially produced from 4-chloro-3,5-dinitrotrifluorotoluene, which is then reacted with di-n-propylamine. patsnap.comgoogle.com Its chemical name is α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine. ucanr.edu
Prodiamine is prepared from 2,4-dichloro-3,5-dinitro trifluorotoluene. google.comwikipedia.org This precursor undergoes reactions to yield the final product, which is chemically named N³,N³-di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine, a 2,6-dinitroaniline structure. google.comnih.gov
Below is an interactive data table summarizing the key precursors for these widely used dinitroaniline herbicides.
| Herbicide | Key Precursor Compound | Chemical Class of Precursor |
| Fluazinam | 2,4-dichloro-3,5-dinitro-benzotrifluoride | Halogenated 2,6-Dinitroaniline Precursor |
| Prodiamine | 2,4-dichloro-3,5-dinitro trifluorotoluene | Halogenated 2,6-Dinitroaniline Precursor |
| Trifluralin | 4-chloro-3,5-dinitrotrifluorotoluene | Halogenated 2,6-Dinitroaniline Precursor |
This table outlines the foundational chemical compounds used in the synthesis of major dinitroaniline herbicides, highlighting that they are derived from 2,6-dinitroaniline precursors.
Research into the derivatization of dinitroanilines for specialized applications has explored various isomers, primarily focusing on the herbicidally active 2,6-dinitroaniline core. Studies have been conducted to synthesize and screen new derivatives of 2,4- and 2,6-dinitroanilines to evaluate their phytotoxicity and antimitotic activity, aiming to identify novel potential herbicides. researchgate.net Additionally, dinitroaniline derivatives have been investigated for medicinal applications, including the treatment of infections caused by parasites like Cryptosporidium parvum. nih.gov However, specific research on the derivatization of the this compound isomer for such specialized chemical products is not extensively documented.
Development of Advanced Materials Incorporating this compound Moieties
The incorporation of nitroaromatic compounds into polymers and other materials can be a strategy for developing advanced materials with specific properties, such as thermal stability or energetic characteristics. While dinitroaniline compounds, in general, could be considered for such applications, the scientific literature does not show significant research into the development of advanced materials specifically incorporating this compound moieties. The focus in materials science has typically been on other nitroaromatic compounds with different substitution patterns that may offer more desirable properties for polymerization or as energetic components.
Emerging Research Themes and Future Directions in 3,6 Dinitro O Toluidine Studies
Development of Novel Bioremediation Strategies for Nitroaromatic Contamination
The environmental persistence and toxicity of nitroaromatic compounds, including dinitrotoluidines, have spurred research into effective and sustainable cleanup methods. Bioremediation, which uses living organisms to degrade or detoxify pollutants, stands out as a promising and environmentally friendly approach. nih.gov Recent research has focused on identifying and engineering microorganisms capable of breaking down these recalcitrant molecules.
Nitroaromatic compounds have been introduced into the environment almost exclusively from anthropogenic activities, serving as pesticides, explosives, and synthetic intermediates. nih.gov The inherent stability of the benzene (B151609) ring combined with the electron-withdrawing nature of nitro groups makes these compounds resistant to conventional degradation pathways. nih.gov However, various microbial systems have demonstrated the ability to transform or completely mineralize these contaminants. nih.gov
Novel bioremediation strategies often involve the isolation of specialized bacteria and fungi from contaminated sites. cswab.org For instance, several bacterial strains have been identified that can utilize dinitrotoluenes (DNTs) as their sole source of carbon and nitrogen. nih.govresearchgate.net These microbes have evolved specific enzymatic pathways to dismantle the pollutant molecules. Two primary strategies for microbial attack on nitroaromatics are:
Reductive Pathways: Under anaerobic (oxygen-free) conditions, bacteria can reduce the nitro groups to amino groups, forming aminodinitrotoluenes. nih.govresearchgate.net This initial step can lead to further degradation and mineralization.
Oxidative Pathways: In aerobic environments, bacteria can initiate degradation by using dioxygenase enzymes to add hydroxyl groups to the aromatic ring, which destabilizes the molecule and leads to the removal of the nitro group as nitrite. nih.govnih.govresearchgate.net
Future research aims to enhance the efficiency of these processes through bioaugmentation (introducing specific microbes to a contaminated site) and biostimulation (adding nutrients to encourage the growth of native degrading populations). frontiersin.org The development of microbial consortia, where different species work together to break down the compound and its intermediates, is a particularly promising avenue for the complete mineralization of 3,6-Dinitro-o-toluidine.
| Microbial Strain | Degraded Compound | Pathway Type | Key Finding |
| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene (B127279) | Aerobic, Oxidative | Grows on 2,6-DNT as a sole carbon and nitrogen source, converting it to 3-methyl-4-nitrocatechol. nih.govresearchgate.net |
| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene | Aerobic, Oxidative | Mineralizes 2,6-DNT via a dioxygenation reaction that releases nitrite. nih.govresearchgate.net |
| Desulfovibrio spp. | 2,4,6-Trinitrotoluene (B92697) | Anaerobic, Reductive | Reduces TNT to 2,4,6-triaminotoluene (B1203909) and can use nitroaromatics as a nitrogen source. nih.gov |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene (B133949) | Fungal | This white-rot fungus is capable of mineralizing DNT and shows promise for bioremediation strategies. nih.gov |
Advanced Spectroscopic Characterization of Environmental Metabolites
Understanding the environmental fate of this compound requires precise identification of the transformation products, or metabolites, that form during its degradation. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed structural information even for transient or low-concentration intermediates.
The combination of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has become a powerful approach for non-target analysis of environmental samples. researchgate.netwitpress.com While traditional methods focus on detecting known parent compounds, these advanced hyphenated techniques allow for the discovery and structural elucidation of previously unknown metabolites. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates complex mixtures of compounds and provides mass information for each, allowing for the determination of molecular weights and elemental formulas of metabolites. researchgate.net Tandem MS (MS/MS) further fragments the molecules to reveal structural details. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides definitive structural information, including the connectivity of atoms within a molecule. witpress.com It is particularly useful for distinguishing between isomers (compounds with the same chemical formula but different structures), which is a common challenge in the analysis of nitroaromatic degradation products. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for analyzing volatile and semi-volatile transformation products, providing valuable information on the scope of degradation. tandfonline.com
Researchers have successfully used these techniques to identify key metabolites in the degradation pathways of related compounds like 2,6-DNT. For example, 3-methyl-4-nitrocatechol was identified as the initial product of the oxidative degradation of 2,6-DNT by Burkholderia cepacia using a combination of mass spectroscopy and NMR. nih.govresearchgate.net Subsequent metabolites in the pathway, such as 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, were also characterized. researchgate.net Applying these advanced analytical workflows to the study of this compound will be crucial for mapping its complete biodegradation pathways and assessing the potential toxicity of its environmental byproducts.
| Technique | Application in Nitroaromatic Research | Type of Information Provided | Reference |
| LC-MS/MS | Identification of polar metabolites in groundwater | Molecular weight and structural fragments of unknown compounds. researchgate.net | |
| LC-NMR | Structural elucidation of degradation products | Definitive molecular structure and isomer differentiation. witpress.com | |
| GC-MS | Analysis of TNT transformation products | Identification of volatile and semi-volatile metabolites. tandfonline.com |
Integration of Omics Technologies in Degradation Pathway Research (e.g., Metagenomics, Proteomics)
To fully comprehend the biological processes behind the degradation of this compound, researchers are increasingly turning to "omics" technologies. These approaches provide a system-level view of microbial communities and their functions, moving beyond the study of single organisms to analyze the collective genetic potential and activity of an entire ecosystem. researchgate.net
Metagenomics: This technology involves sequencing the total DNA from an environmental sample (e.g., contaminated soil). By analyzing this collective genetic material, scientists can identify the full spectrum of microorganisms present and discover the genes that encode the specific enzymes responsible for degrading pollutants. nih.gov Metagenomic analysis can reveal entire biodegradation pathways and identify novel enzymes that could be harnessed for bioremediation. mdpi.com For example, it has been used to uncover the diversity of degradation genes for pesticides in sediments. nih.gov
Proteomics: Proteomics is the large-scale study of proteins. In the context of bioremediation, it can identify which enzymes are actively being produced by microorganisms in the presence of a contaminant like this compound. This provides direct evidence of the functional activity of the microbial community and helps confirm the roles of enzymes predicted by metagenomics. mdpi.com
Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. By tracking the changes in small molecules, metabolomics can help piece together the step-by-step transformation of a parent compound into its various intermediates and final products, thus validating the proposed degradation pathway. mdpi.com
The integration of these omics approaches (a "multi-omics" strategy) offers a powerful toolkit for bioremediation research. researchgate.netmdpi.com By combining information on the genetic potential (metagenomics), protein expression (proteomics), and metabolic activity (metabolomics), researchers can build a comprehensive model of how microbial communities respond to and degrade this compound. This knowledge is critical for designing and optimizing effective bioremediation strategies. researchgate.net
Development of Sustainable and Green Synthesis Routes for Dinitrotoluidines
While much research focuses on the degradation of dinitrotoluidines, an emerging area of interest is the development of more sustainable methods for their synthesis. Traditional chemical manufacturing often relies on harsh reagents, high energy consumption, and the generation of hazardous waste. Green chemistry principles aim to mitigate these issues by designing chemical processes that are safer, more efficient, and environmentally benign.
The synthesis of nitroaromatic compounds typically involves electrophilic nitration using strong acids like sulfuric and nitric acid, a process that poses significant environmental and safety risks. Future research in this area will likely focus on alternative synthesis routes that avoid these harsh conditions. Potential avenues include:
Catalytic Systems: Developing novel catalysts that can perform nitration reactions under milder conditions, with higher selectivity and reduced waste production.
Organocatalysis: Using small organic molecules as catalysts instead of expensive and often toxic metals. Recent advances have shown that organoautocatalytic systems can enable the efficient synthesis of complex nitrogen-containing molecules at room temperature without external catalysts. fau.eu
Biocatalysis: Employing enzymes or whole microorganisms to carry out specific synthesis steps. While challenging for nitroaromatics, biocatalysis offers the potential for highly specific reactions under environmentally friendly conditions.
The goal is to create atom-economic processes where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. fau.eu By rethinking the synthesis of dinitrotoluidines, chemists can reduce the environmental footprint associated with their production, contributing to a more sustainable chemical industry. This shift represents a proactive approach to pollution prevention, complementing the reactive strategies of bioremediation.
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Environmental Fate
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by providing powerful predictive tools. rjptonline.org These computational approaches can analyze vast datasets to identify patterns and make predictions about chemical behavior, significantly accelerating the pace of discovery and assessment. chemcopilot.com
For a compound like this compound, AI and ML can be applied in several key areas:
Predicting Chemical Reactivity: Machine learning models can be trained on existing reaction data to predict the outcomes of new chemical reactions with high accuracy. nih.govchemai.io This can help chemists design more efficient synthesis routes or predict potential side reactions and degradation pathways. chemcopilot.com
Forecasting Environmental Fate: By learning from the known behavior of other pollutants, ML algorithms can predict how this compound might move through soil and water, how quickly it might degrade, and what metabolites are likely to form. This predictive capability is invaluable for environmental risk assessment.
Toxicity Prediction: A significant challenge in environmental science is assessing the toxicity of the thousands of chemicals and their transformation products. ML frameworks are being developed to predict the toxicity of unidentified compounds directly from their analytical data, such as mass spectra. nih.gov This allows for rapid prioritization of high-risk substances in contaminated samples, focusing analytical efforts on the features most likely to cause adverse effects. nih.gov
The application of AI moves chemistry from a trial-and-error process to a more data-driven and predictive science. appliedclinicaltrialsonline.com By leveraging these advanced computational tools, researchers can more efficiently investigate the properties, environmental behavior, and potential risks of this compound, enabling faster development of management and remediation strategies.
Q & A
Q. What are the recommended methods for synthesizing 3,6-Dinitro-o-toluidine with high purity?
Synthesis typically involves nitration of o-toluidine under controlled conditions. Key variables include temperature (maintained below 50°C to prevent side reactions), nitric acid concentration, and solvent selection (e.g., sulfuric acid as a catalyst). Purification via recrystallization in ethanol or methanol is critical to remove isomers like 4,6-dinitro derivatives. Characterization via HPLC or GC-MS ensures purity >98% .
Q. How can researchers characterize the structural and purity profile of this compound?
Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm nitro-group positions and aromatic proton environments.
- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
- Mass spectrometry for molecular ion validation (m/z ~257). Purity can be quantified via reverse-phase HPLC with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use enclosed transfer systems to minimize airborne exposure .
- Wear nitrile gloves, lab coats, and safety goggles.
- Conduct work in a fume hood with HEPA filters.
- Store in amber glass containers away from reducing agents to prevent explosive decomposition .
Q. What are the key spectral signatures used to confirm the identity of this compound?
- ¹H NMR : Two distinct singlets for aromatic protons (δ 8.2–8.5 ppm) and methyl group protons (δ 2.4–2.6 ppm).
- IR : Strong absorptions at 1525 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch).
- UV-Vis : λₘₐₐ at 280 nm in acetonitrile .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported toxicity data for this compound across studies?
Discrepancies often arise from impurity profiles (e.g., 5-chloro derivatives in Fluazinam technical-grade samples) . To address this:
Q. How does nitro-group positioning influence the reactivity of this compound in different solvents?
The 3,6-substitution pattern creates steric hindrance, reducing electrophilic substitution reactivity. In polar aprotic solvents (e.g., DMF), nitro groups enhance stability via resonance, while in acidic aqueous media, protonation at the amine group increases solubility. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with nucleophiles like hydroxide ions .
Q. What experimental approaches elucidate environmental degradation pathways of this compound in soil systems?
- Microcosm studies : Incubate soil samples spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues.
- LC-QTOF-MS : Identify metabolites like nitro-reduced intermediates (e.g., 3,6-diamino derivatives).
- Assess photodegradation using simulated sunlight (Xe arc lamps) to detect nitro-group cleavage products .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Density Functional Theory (DFT) : Calculate electron affinity and frontier molecular orbitals to predict redox behavior.
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP1A1) to identify potential metabolic pathways.
- QSAR models : Corrogate nitro-group electronegativity with mutagenicity endpoints .
Methodological Notes
- Data Triangulation : Combine experimental (e.g., kinetic assays), computational (e.g., DFT), and environmental (e.g., microcosm) data to validate hypotheses .
- Controlled Replication : Standardize solvent purity, temperature, and catalyst batches to minimize variability in synthetic yields .
- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
